METHYL 2-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZOATE
Description
Methyl 2-{[2-(2-methylphenyl)acetyl]amino}benzoate is a benzoate ester derivative featuring an acetylated amino group substituted with a 2-methylphenyl moiety. Its structure comprises a methyl ester at the para position of the benzoic acid backbone, linked via an amide bond to a 2-(2-methylphenyl)acetyl group.
For instance, β-heteroaryl-α,β-didehydro-α-amino acid derivatives are synthesized by reacting aromatic amines with cyano-substituted ethenyl intermediates in acetic acid . Adapting this approach, the target compound could be synthesized via coupling 2-(2-methylphenyl)acetyl chloride with methyl 2-aminobenzoate under mild acidic conditions, followed by purification through ethanol washing .
Properties
IUPAC Name |
methyl 2-[[2-(2-methylphenyl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12-7-3-4-8-13(12)11-16(19)18-15-10-6-5-9-14(15)17(20)21-2/h3-10H,11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHLMFXJJWZYGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC=CC=C2C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424245 | |
| Record name | Benzoic acid, 2-[[(2-methylphenyl)acetyl]amino]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89080-81-9 | |
| Record name | Benzoic acid, 2-[[(2-methylphenyl)acetyl]amino]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZOATE typically involves the acylation of 2-aminobenzoic acid with 2-(2-methylphenyl)acetyl chloride, followed by esterification with methanol. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the acyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ester or acyl positions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors .
Major Products Formed
The major products formed from these reactions include various substituted benzoates, alcohols, amines, and carboxylic acids. These products can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
METHYL 2-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZOATE has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of METHYL 2-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural Analogues from Heterocyclic Chemistry
Compound 10 (Methyl 2-[[2-Cyano-2-(2-pyridinyl)ethenyl]amino-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate]) :
- Key Differences: The pyridinyl and pyrimidinyl substituents introduce heterocyclic aromaticity, enhancing hydrogen-bonding capacity compared to the 2-methylphenyl group in the target compound.
- Implications :
- Heterocyclic moieties may enhance binding to biological targets like kinases or nucleic acids, whereas the 2-methylphenyl group in the target compound could favor hydrophobic interactions.
Methyl 2-[(2-{2-[(2-acetamidophenyl)ethynyl]benzamido}phenyl)ethynyl]benzoate :
- Key Differences: Ethynyl linkages create a rigid, linear backbone, contrasting with the flexible acetyl-amino spacer in the target compound. The acetamidophenyl group introduces additional hydrogen-bonding sites, which may alter metabolic stability.
- Implications :
- Rigidity from ethynyl groups could reduce conformational flexibility, affecting target selectivity.
Benzamide Derivatives with Therapeutic Potential
Several benzamide derivatives listed in , such as N-[2-[ethyl(2-methylphenyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide, share structural motifs with the target compound :
- Key Differences: Thioether (-S-) and isoxazole/oxadiazole groups replace the acetyl-amino linker, introducing sulfur-based electronic effects and heterocyclic aromaticity. Ethylamino side chains may enhance lipid solubility and membrane permeability.
- Implications :
- Thioether-containing compounds are often associated with antioxidant or enzyme-inhibitory activities, whereas ester-based compounds like the target may exhibit different pharmacokinetic profiles.
Fluorinated Analogues ()
While structurally distinct, fluorinated propenoate esters (e.g., 2-methyl-2-propenoate telomers) highlight the impact of fluorination on physicochemical properties :
- Key Differences: Fluorine atoms drastically increase electronegativity and metabolic stability but reduce solubility in non-polar environments. The target compound lacks fluorination, suggesting a balance between hydrophobicity and synthetic accessibility.
Comparative Data Table
Research Findings and Implications
- Synthetic Flexibility: The acetyl-amino linker allows for modular substitution, enabling optimization of solubility and target affinity.
- Stability : Compared to thioether-containing analogs, the ester group may confer faster metabolic degradation, necessitating prodrug strategies for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
